2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate can then be further reacted with cyclopropane derivatives under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Uniqueness
2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which combines the triazole ring with a cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-3-8-6(10-9-3)4-2-5(4)7(11)12/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
WMGVBPFLUBYXON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CC2C(=O)O |
Origin of Product |
United States |
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